molecular formula C7H9N3O3 B057208 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole CAS No. 16773-52-7

1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole

Cat. No. B057208
CAS RN: 16773-52-7
M. Wt: 183.16 g/mol
InChI Key: NLXRQOREXATYEE-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

  • Antimicrobial Activities : Nitroimidazoles and their derivatives, such as 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole, have shown potential in antimicrobial chemotherapeutics. Specifically, they have demonstrated strong antibacterial activities against various strains including Escherichia coli and Staphylococcus aureus (Yao Li et al., 2012).

  • Antioxidant and Antifungal Properties : Some derivatives of 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole have been synthesized and tested for antioxidant and antifungal properties, showing significant antioxidant activity and strong fungistatic activity against certain fungi species (Dorota Olender et al., 2009).

  • HIV-1 Inhibitors : Novel derivatives of this compound have been investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). They have shown submicromolar concentration activity against HIV-1, suggesting their potential in anti-AIDS regimens (G. De Martino et al., 2005).

  • Radiosensitization in Cancer Treatment : 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole derivatives have been studied as radiosensitizers of hypoxic cells in cancer treatment. However, their clinical application was limited due to complications like peripheral neuropathy (S. Avagyan & Diane K. Smith, 2013).

  • Prodrug Systems for Hypoxic Tissues : These compounds have been explored as bioreductively activated prodrug systems for selective drug delivery to hypoxic tissues, particularly in the context of cancer treatment (I. Parveen et al., 1999).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5-8-2-7(10(11)12)9(5)3-6-4-13-6/h2,6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXRQOREXATYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937382
Record name 2-Methyl-5-nitro-1-[(oxiran-2-yl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole

CAS RN

16773-52-7
Record name 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16773-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5-nitro-1-[(oxiran-2-yl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-EPOXYPROPYL)-2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59XV6EY55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MH Wang, ZC Tan, XH Sun, F Xu, YF Liu, LX Sun… - Thermochimica acta, 2004 - Elsevier
The molar heat capacities of 1-(2-hydroxy-3-chloropropyl)-2-methyl-5-nitroimidazole (Ornidazole) (C 7 H 10 ClN 3 O 3 ) with purity of 99.72mol% were measured with an adiabatic …
Number of citations: 23 www.sciencedirect.com
AR Jones, TG Cooper - Xenobiotica, 1997 - Taylor & Francis
1. The antimycotic ornidazole (a male antifertility agent in rats) was synthesized incorporating 36 Cl in the chloropropyl sidechain and its metabolism was investigatedin the male rat …
Number of citations: 30 www.tandfonline.com
R Skupin, TG Cooper, R Fröhlich, J Prigge… - Tetrahedron …, 1997 - Elsevier
The resolution of the enantiomers of the chemotherapeutic Ornidazole (Tiberal®) 1a was achieved by acetylation of the racemic compound with vinylacetate in the presence of lipase …
Number of citations: 41 www.sciencedirect.com
P Singh, R Mittal, GC Sharma, S Singh… - Profiles of drug substances …, 2003 - Elsevier
Publisher Summary The chapter presents the comprehensive profile of ornidazole. The chapter discusses the nomenclature, formulae, elemental analysis, and appearance of …
Number of citations: 31 www.sciencedirect.com

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